6-(2-Isopropylphenoxy)pyridin-3-amine
Description
6-(2-Isopropylphenoxy)pyridin-3-amine is a pyridine derivative featuring an amine group at position 3 and a 2-isopropylphenoxy substituent at position 5. Its molecular formula is C₁₄H₁₆N₂O, with a molecular weight of 228.29 g/mol. The compound’s structure combines aromatic pyridine with a bulky isopropylphenoxy group, influencing its electronic and steric properties.
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
6-(2-propan-2-ylphenoxy)pyridin-3-amine |
InChI |
InChI=1S/C14H16N2O/c1-10(2)12-5-3-4-6-13(12)17-14-8-7-11(15)9-16-14/h3-10H,15H2,1-2H3 |
InChI Key |
AWBOSFGMBQKWOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=NC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Isopropylphenoxy)pyridin-3-amine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2-isopropylphenol, which is then reacted with a suitable halogenated pyridine derivative under basic conditions to form the phenoxy intermediate.
Amination: The phenoxy intermediate is then subjected to amination reactions using ammonia or primary amines to introduce the amine group at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(2-Isopropylphenoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The phenoxy and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, phenoxy derivatives, and various amine compounds .
Scientific Research Applications
6-(2-Isopropylphenoxy)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and anti-inflammatory properties
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biological studies to understand the interactions of pyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 6-(2-Isopropylphenoxy)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit key enzymes or pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Variations on the Pyridine Core
The following table summarizes key analogs with modifications to the pyridine ring’s substituents:
Key Observations :
- Electronic Effects: The electron-withdrawing chloro group in 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine reduces pyridine’s basicity compared to the electron-donating isopropylphenoxy group in the target compound .
- Heterocyclic Modifications: Replacing phenoxy with benzimidazolyl (as in ) adds hydrogen-bonding capability and aromaticity, altering solubility and reactivity .
Physicochemical Properties
Notes:
- The cyclopropyl analog () lacks a phenoxy group but shares a pyridine-amine core, demonstrating how substituent size impacts hazard profiles .
- The absence of hazard data for this compound suggests further safety studies are needed .
Biological Activity
6-(2-Isopropylphenoxy)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a phenoxy group and an isopropyl group. Its structure can be represented as follows:
This unique structure contributes to its interaction with various biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Anticancer Activity : The compound has been shown to inhibit the proliferation of various cancer cell lines. Its anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. For example, studies demonstrate that it can significantly reduce the viability of leukemia cells with an IC50 value in the micromolar range .
- Antimicrobial Properties : The compound displays notable antibacterial and antifungal activities. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as several fungal strains .
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .
Anticancer Studies
A significant study evaluated the effects of this compound on human leukemia cells. The results indicated that treatment led to a reduction in cell viability and increased apoptosis markers, supporting its potential use as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Leukemia Cells | 3 | Induction of apoptosis |
| MCF-7 Breast Cancer | 5 | Cell cycle arrest |
Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. The results showed a significant reduction in bacterial growth, with minimum inhibitory concentrations (MIC) demonstrating its potential as a broad-spectrum antimicrobial agent.
| Organism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 10 | Bactericidal |
| Escherichia coli | 15 | Bactericidal |
| Candida albicans | 20 | Fungicidal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
